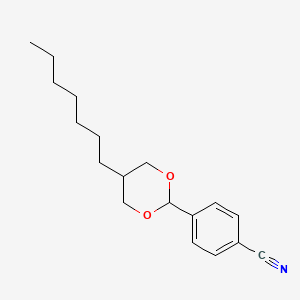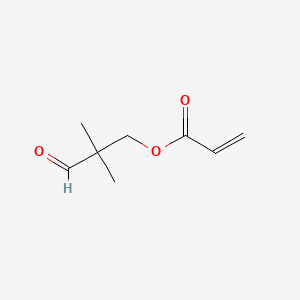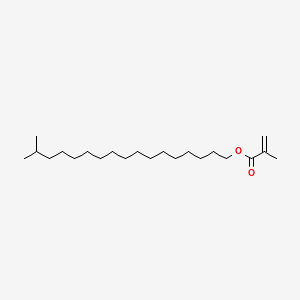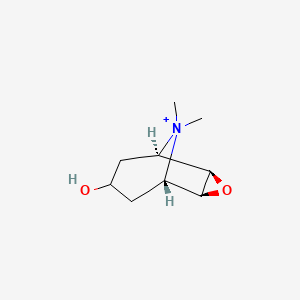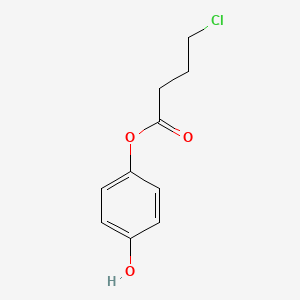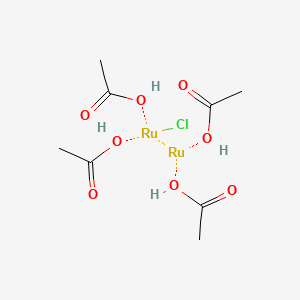
acetic acid;chlororuthenium;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “acetic acid;chlororuthenium;ruthenium” is a coordination complex involving acetic acid, chlororuthenium, and ruthenium. Ruthenium, a rare transition metal belonging to the platinum group, is known for its versatile oxidation states and ability to form various coordination complexes. Acetic acid, a simple carboxylic acid, is commonly used as a solvent and reagent in chemical reactions. Chlororuthenium is a compound of ruthenium and chlorine, often used in catalysis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;chlororuthenium;ruthenium involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the coordination complex. The reaction can be represented as follows:
RuCl3+CH3COOH→RuCl2(CH3COO)+HCl
Industrial Production Methods
Industrial production of ruthenium complexes often involves the use of high-purity ruthenium chloride and acetic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;chlororuthenium;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes or elemental ruthenium.
Wissenschaftliche Forschungsanwendungen
Acetic acid;chlororuthenium;ruthenium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of acetic acid;chlororuthenium;ruthenium involves the coordination of ruthenium with acetic acid and other ligands. The complex can undergo redox reactions, ligand exchange, and other transformations, which enable it to act as a catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in cancer therapy or facilitating chemical reactions in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium trichloride: A common precursor for various ruthenium complexes.
Ruthenium acetylacetonate: Another ruthenium complex used in catalysis.
Ruthenium carbonyl complexes: Widely used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;ruthenium is unique due to its specific coordination environment and the presence of acetic acid as a ligand. This unique structure imparts distinct reactivity and properties, making it valuable in specific catalytic and therapeutic applications.
Eigenschaften
CAS-Nummer |
38833-34-0 |
|---|---|
Molekularformel |
C8H16ClO8Ru2 |
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
acetic acid;chlororuthenium;ruthenium |
InChI |
InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |
InChI-Schlüssel |
LLHUCACCCSUOKG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


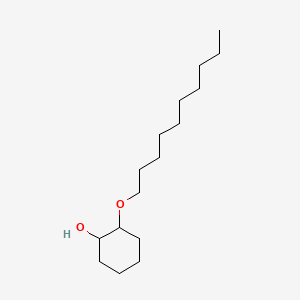
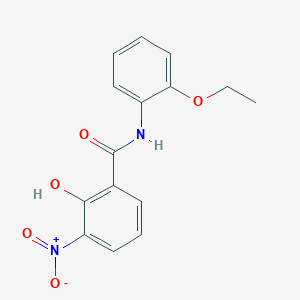
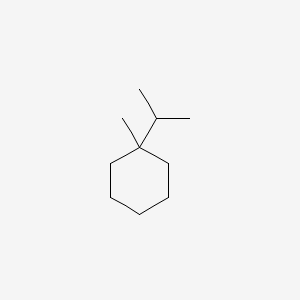
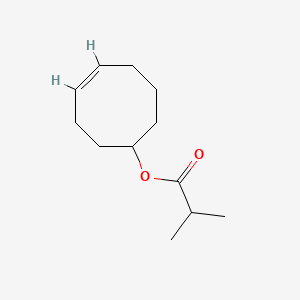
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)



